molecular formula C21H14N2O6S B13427974 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)- CAS No. 21416-46-6

2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-

Katalognummer: B13427974
CAS-Nummer: 21416-46-6
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: PWUSHZPXYOALFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pigment Red 63, also known as C.I. 15880, is a synthetic red dye belonging to the azo dye family. It is commonly used as a colorant in various applications, including cosmetics, coatings, and inks. The compound is known for its vibrant purplish-red hue and excellent solvent resistance .

Vorbereitungsmethoden

Pigment Red 63 is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The reaction typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.

Industrial production methods involve optimizing reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. The final product is usually obtained as a red powder .

Analyse Chemischer Reaktionen

Pigment Red 63 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Pigment Red 63 has a wide range of scientific research applications:

Wirkmechanismus

The primary mechanism of action of Pigment Red 63 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bond, plays a crucial role in this process. The compound interacts with light through electronic transitions, which are responsible for its vibrant color .

Vergleich Mit ähnlichen Verbindungen

Pigment Red 63 can be compared with other azo dyes such as Pigment Red 57 and Pigment Red 48. While all these compounds share a similar azo structure, Pigment Red 63 is unique due to its specific naphthol derivative, which imparts distinct color properties and stability. Other similar compounds include:

Pigment Red 63 stands out due to its excellent solvent resistance and migration resistance, making it a preferred choice in various industrial applications .

Eigenschaften

CAS-Nummer

21416-46-6

Molekularformel

C21H14N2O6S

Molekulargewicht

422.4 g/mol

IUPAC-Name

3-hydroxy-4-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C21H14N2O6S/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29)

InChI-Schlüssel

PWUSHZPXYOALFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.